N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide
Beschreibung
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with the molecular formula C12H18N2O3S It is known for its unique chemical structure, which includes a diethylsulfamoyl group attached to a phenyl ring, and a methoxyphenoxy group attached to an acetamide moiety
Eigenschaften
Molekularformel |
C19H24N2O5S |
|---|---|
Molekulargewicht |
392.5 g/mol |
IUPAC-Name |
N-[4-(diethylsulfamoyl)phenyl]-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C19H24N2O5S/c1-4-21(5-2)27(23,24)16-12-10-15(11-13-16)20-19(22)14-26-18-9-7-6-8-17(18)25-3/h6-13H,4-5,14H2,1-3H3,(H,20,22) |
InChI-Schlüssel |
SYDCGBAPLDMRAE-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Kanonische SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2OC |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide typically involves the reaction of 4-(diethylsulfamoyl)aniline with 2-(2-methoxyphenoxy)acetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted acetamide derivatives.
Wissenschaftliche Forschungsanwendungen
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The diethylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The methoxyphenoxy group may enhance the compound’s binding affinity and specificity towards its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(diethylsulfamoyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- N-[4-(diethylsulfamoyl)phenyl]-2-(4-methoxyphenyl)acetamide
- N-[4-(diethylsulfamoyl)phenyl]-2-(2-naphthyloxy)acetamide
Uniqueness
N-{4-[(diethylamino)sulfonyl]phenyl}-2-(2-methoxyphenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
This compound’s versatility and potential make it a valuable subject of study in scientific research and industrial applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
